

# An In-depth Technical Guide to Tert-butyl 3-iodopyrrolidine-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

Cat. No.: *B1344807*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for **tert-butyl 3-iodopyrrolidine-1-carboxylate**. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of a pyrrolidine moiety through nucleophilic substitution reactions.

## Core Chemical Properties

**Tert-butyl 3-iodopyrrolidine-1-carboxylate**, also known as 1-Boc-3-iodopyrrolidine, is a key intermediate in the synthesis of various pharmaceutical agents. Its chemical and physical properties are summarized below.

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	tert-butyl 3-iodopyrrolidine-1-carboxylate	[1]
CAS Number	774234-25-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> INO <sub>2</sub>	[1]
Molecular Weight	297.13 g/mol	[1]
InChI	InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3	[1]
InChIKey	CFTPTQLIAIOWLK-UHFFFAOYSA-N	[1]
SMILES	<chem>CC(C)(C)OC(=O)N1CCC(C1)I</chem>	[1]
Synonyms	1-Boc-3-iodopyrrolidine, 1-(tert-Butoxycarbonyl)-3-iodopyrrolidine, 3-Iodopyrrolidine-1-carboxylic acid tert-butyl ester	[1]

## Physicochemical Data

While experimentally determined physical properties are not widely published, computed values and data for analogous compounds provide useful estimates.

Property	Value	Notes	Reference
Appearance	Colorless to light yellow oily liquid	Inferred from similar compounds	
Melting Point	Not available	Data for the analogous (R)-1-Boc-3-hydroxypyrrolidine is 62-65 °C.	
Boiling Point	Not available	Data for the analogous (R)-1-Boc-3-hydroxypyrrolidine is predicted to be 273.3±33.0 °C.	
Density	1.41 g/cm <sup>3</sup> (approx.)	For the related tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate	
Solubility	Soluble in common organic solvents like ethanol and dichloromethane.	Inferred from similar compounds	
XLogP3	2.2	Computed	[1]
Hydrogen Bond Donor Count	0	Computed	[1]
Hydrogen Bond Acceptor Count	2	Computed	[1]
Rotatable Bond Count	1	Computed	[1]
Exact Mass	297.02258 Da	Computed	[1]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	Computed	[1]

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** typically proceeds from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, via a nucleophilic substitution reaction. Below is a representative experimental protocol.

### Synthesis of Tert-butyl 3-iodopyrrolidine-1-carboxylate from Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This procedure is based on standard iodination reactions of secondary alcohols.

Materials:

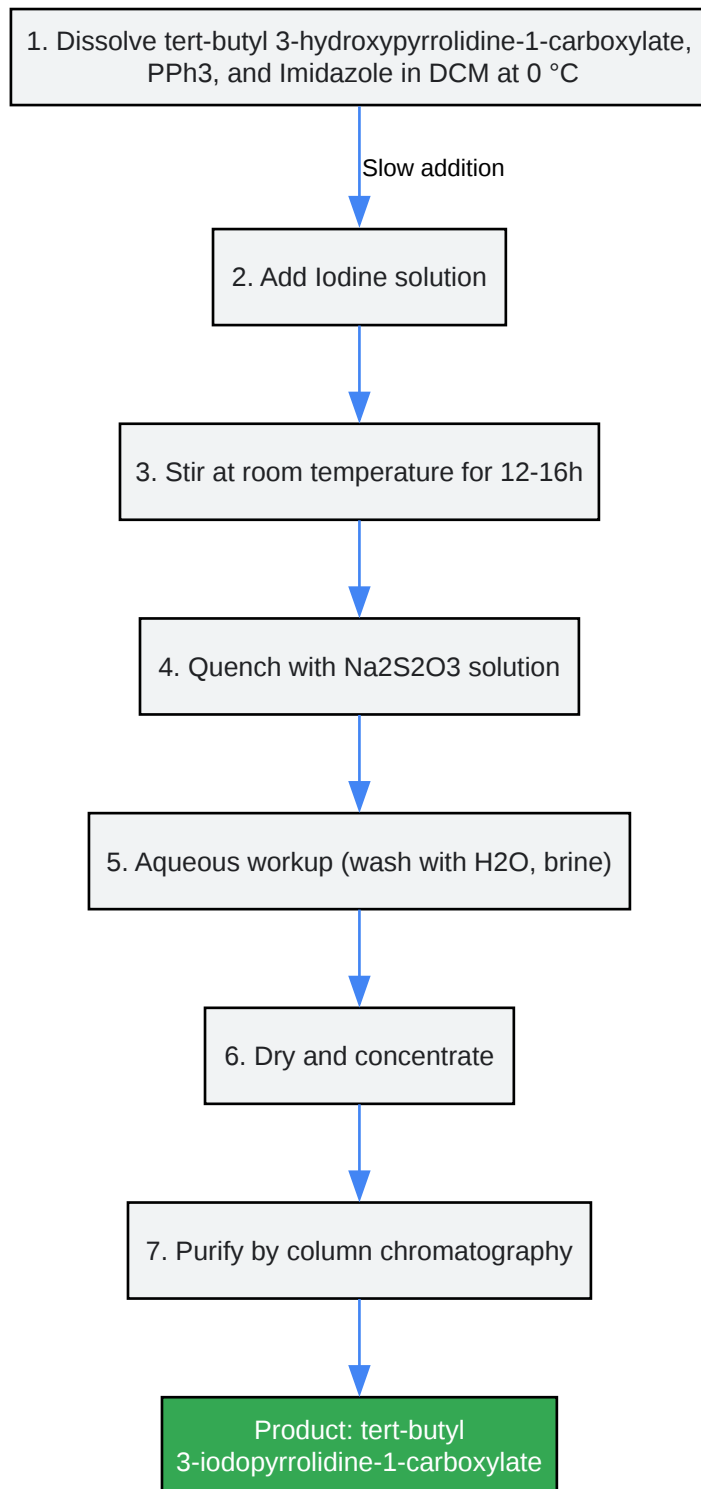
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- Iodine (I<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Imidazole
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Experimental Protocol:

- To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) in dichloromethane at 0 °C, add imidazole (1.5 equivalents).
- Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

## Synthesis Workflow



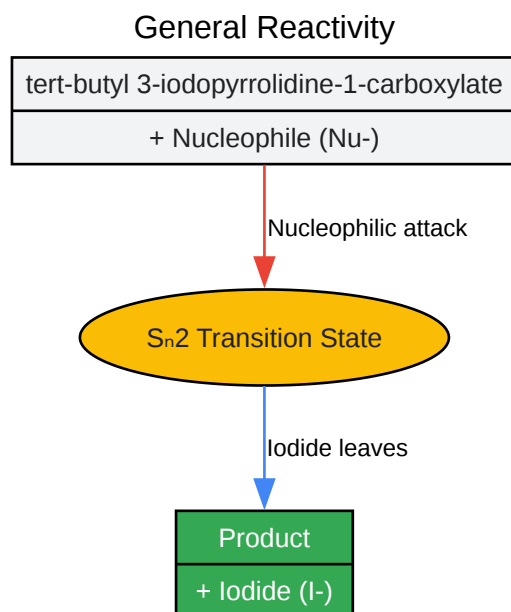
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Synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

## Reactivity and Applications

The primary utility of **tert-butyl 3-iodopyrrolidine-1-carboxylate** in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the C3 position of the pyrrolidine ring susceptible to nucleophilic attack.

This compound is commonly used in  $S_N2$  reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce the N-Boc-pyrrolidin-3-yl moiety into a target molecule. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.



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Nucleophilic substitution at the C3 position.

## Spectroscopic Data

While a comprehensive public database of the spectra for this specific compound is not readily available, typical chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be predicted based on its structure and data from analogous compounds.

Predicted  $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):

- ~4.3 ppm: (m, 1H, CH-I)

- 3.2 - 3.8 ppm: (m, 4H, CH<sub>2</sub>-N)
- 2.0 - 2.4 ppm: (m, 2H, CH<sub>2</sub>)
- 1.45 ppm: (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>)

Predicted <sup>13</sup>C NMR (CDCl<sub>3</sub>):

- ~154 ppm: (C=O)
- ~80 ppm: (C(CH<sub>3</sub>)<sub>3</sub>)
- ~50-60 ppm: (CH<sub>2</sub>-N)
- ~35 ppm: (CH<sub>2</sub>)
- ~28 ppm: (C(CH<sub>3</sub>)<sub>3</sub>)
- ~25 ppm: (CH-I)

## Safety and Handling

**Tert-butyl 3-iodopyrrolidine-1-carboxylate** should be handled with appropriate safety precautions in a well-ventilated fume hood.

## GHS Hazard Classification

Hazard Class	Category
Acute toxicity, oral	4
Skin corrosion/irritation	2
Serious eye damage/eye irritation	2A
Specific target organ toxicity, single exposure; Respiratory tract irritation	3

Hazard Statements:[[1](#)]



- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

#### Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

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## References

- 1. rsc.org [rsc.org]
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